molecular formula C22H19N5O2 B2775148 N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219845-18-7

N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2775148
CAS No.: 1219845-18-7
M. Wt: 385.427
InChI Key: XJLAIUNAZWLAJJ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazinyl substituted azole derivatives, including oxadiazoles, has shown significant interest in the synthesis and structural analysis of these compounds. Li et al. (2010) discussed the solvothermal interconversions of dipyrazinyl compounds bearing oxadiazole and triazole spacers, revealing the potential for creating materials with attractive supramolecular architectures under specific reaction conditions (Li et al., 2010). This research indicates the compound's relevance in material science and coordination chemistry, highlighting its structural versatility and the possibility of forming crystalline materials with unique properties.

Biological Activity

Compounds structurally related to N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been explored for their biological activities, including antimicrobial and antiviral properties. For instance, El-Azab et al. (2018) conducted a comprehensive study on oxadiazole derivatives, uncovering their antimycobacterial activity and potential as anti-tubercular agents (El-Azab et al., 2018). These findings are crucial for developing new therapeutic agents against tuberculosis, demonstrating the compound's significance in medicinal chemistry.

Antimicrobial and Antifungal Applications

Further research into derivatives of thiophene-2-carboxamide has revealed significant antimicrobial and anti-HCV (Hepatitis C Virus) activities. Rizk et al. (2017) synthesized various derivatives, including oxadiazole, pyrazole, and thiazole derivatives, showing remarkable antimicrobial activity against Pseudomonas aeruginosa and potent anti-HCV effects (Rizk et al., 2017). These results highlight the potential of compounds within this chemical class in addressing significant infectious diseases and their utility in drug development.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(22-26-20(27-29-22)19-15-23-13-14-24-19)25-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAIUNAZWLAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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